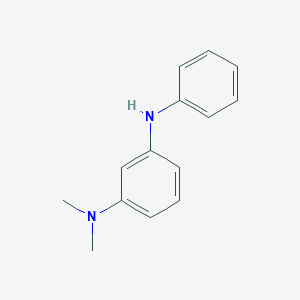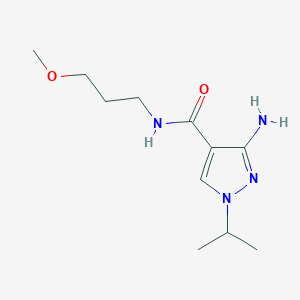![molecular formula C13H24N4O B11739867 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739867.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring and a morpholine ring connected via an ethylamine linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia.
Coupling Reaction: The final step involves coupling the alkylated pyrazole with the morpholine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process, making it more efficient and scalable.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and morpholine rings using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the ethylamine linker, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of halogenated ethylamine derivatives.
科学研究应用
Chemistry
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-4-yl)ethyl]amine
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-4-yl)ethyl]amine
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the presence of both a pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C13H24N4O |
|---|---|
分子量 |
252.36 g/mol |
IUPAC 名称 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H24N4O/c1-3-17-11-13(12(2)15-17)10-14-4-5-16-6-8-18-9-7-16/h11,14H,3-10H2,1-2H3 |
InChI 键 |
ZKFRWHXSUCBNJI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739785.png)

![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)


![2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11739807.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739809.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739814.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11739834.png)
![1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739844.png)

